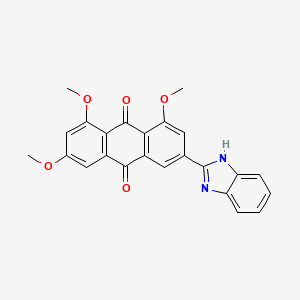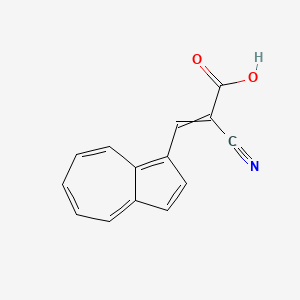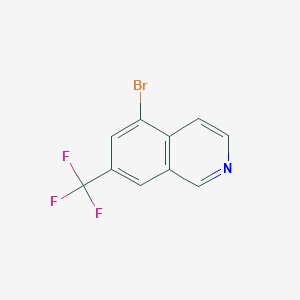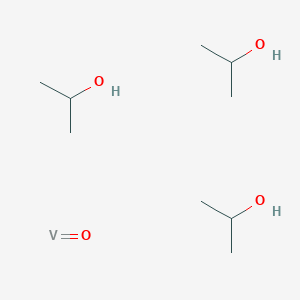
3-(1H-Benzimidazol-2-yl)-1,6,8-trimethoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Benzimidazol-2-yl)-1,6,8-trimethoxyanthracene-9,10-dione is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, which includes a benzimidazole moiety fused with an anthracene-9,10-dione core, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-yl)-1,6,8-trimethoxyanthracene-9,10-dione typically involves the condensation of 1,6,8-trimethoxyanthracene-9,10-dione with 2-aminobenzimidazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Benzimidazol-2-yl)-1,6,8-trimethoxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to various substituted benzimidazole or anthracene derivatives.
Applications De Recherche Scientifique
3-(1H-Benzimidazol-2-yl)-1,6,8-trimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 3-(1H-Benzimidazol-2-yl)-1,6,8-trimethoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Benzimidazol-2-yl)-1H-indazole: Another benzimidazole derivative with potential biological activities.
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
Benzimidazole-1,2,4-triazole hybrids: Studied for their diverse pharmacological activities.
Uniqueness
3-(1H-Benzimidazol-2-yl)-1,6,8-trimethoxyanthracene-9,10-dione is unique due to its specific structural features, which combine the benzimidazole moiety with an anthracene-9,10-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
731858-76-7 |
|---|---|
Formule moléculaire |
C24H18N2O5 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)-1,6,8-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H18N2O5/c1-29-13-10-15-21(19(11-13)31-3)23(28)20-14(22(15)27)8-12(9-18(20)30-2)24-25-16-6-4-5-7-17(16)26-24/h4-11H,1-3H3,(H,25,26) |
Clé InChI |
QLCFWICZHLASCZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)C4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)

![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)
![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)




![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)


![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)
